1,2,3-Oxathiazin-4(3H)-one, 6-methyl-, 2,2-dioxide, potassium salt
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Overview
Description
Acesulfame potassium is a synthetic, calorie-free sugar substitute commonly used in food and beverages. It is known for its intense sweetness, approximately 200 times sweeter than sucrose (common sugar). This compound is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide, and it appears as a white crystalline powder . Acesulfame potassium was discovered accidentally in 1967 by German chemist Karl Clauss .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acesulfame potassium involves several steps:
Amination Reaction: Triethylamine is added to a sulfamic acid solution to generate ammonium sulfamate.
Acylation Reaction: Diketene is added to the ammonium sulfamate solution, and the reaction is catalyzed by a solid super acidic catalyst to form an intermediate solution.
Sulfonation Cyclization Reaction: Sulfur trioxide dissolved in a solvent is added to the intermediate solution to carry out the sulfonation cyclization reaction, resulting in a cyclization product solution.
Hydrolysis Reaction: A hydrolytic agent is added to the cyclization product solution to obtain a hydrolysis product solution.
Final Product Formation: Potassium hydroxide solution is added to the organic phase of the hydrolysate solution to produce acesulfame potassium.
Industrial Production Methods: The industrial production of acesulfame potassium follows similar steps but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of advanced purification techniques to minimize impurities .
Chemical Reactions Analysis
Acesulfame potassium undergoes various chemical reactions, including:
Oxidation: It is relatively stable and does not easily undergo oxidation under normal conditions.
Reduction: There is limited information on its reduction reactions due to its stability.
Substitution: Acesulfame potassium can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Typically stable, no common reagents.
Reduction: Limited data available.
Substitution: Strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Substitution Reactions: Depending on the substituents, various derivatives of acesulfame potassium can be formed.
Scientific Research Applications
Acesulfame potassium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the stability and reactivity of synthetic sweeteners.
Biology: Investigated for its effects on metabolic processes and its potential impact on gut microbiota.
Medicine: Studied for its use in diabetic-friendly products and its potential effects on insulin and glucose metabolism.
Industry: Widely used in the food and beverage industry as a non-caloric sweetener, particularly in products requiring long shelf life and heat stability
Mechanism of Action
Acesulfame potassium exerts its sweetening effect by interacting with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors. These receptors are part of the G-protein-coupled receptor family, which, upon activation by acesulfame potassium, trigger a signal transduction pathway leading to the perception of sweetness . Additionally, chronic use of acesulfame potassium has been shown to affect metabolic pathways, including glycolysis inhibition and ATP depletion, as well as neurosynaptic functions .
Comparison with Similar Compounds
- Aspartame
- Saccharin
- Sucralose
- Stevia leaf extract (steviol glycoside)
Properties
Molecular Formula |
C4H4KNO4S |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
potassium;6-methyl-2,2-dioxooxathiazin-4-olate |
InChI |
InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
WBZFUFAFFUEMEI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)O1)[O-].[K+] |
physical_description |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |
Related CAS |
33665-90-6 (Parent) |
solubility |
Very soluble in water, very slightly soluble in ethanol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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